molecular formula C11H15NO3 B6328755 MFCD31560874 CAS No. 1351951-84-2

MFCD31560874

Cat. No.: B6328755
CAS No.: 1351951-84-2
M. Wt: 215.28 g/mol
InChI Key: WUZNVFUYFDVUIC-WFGJKAKNSA-N
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Description

MFCD31560874 is a chemical compound identified by its MDL number, though specific structural and synthetic details remain proprietary or unpublished in open literature. Based on analogous compounds described in available evidence, it is inferred to belong to the boronic acid or aryl halide derivative family, which are critical intermediates in pharmaceuticals and materials science . These compounds typically exhibit moderate solubility in polar solvents (e.g., 0.24–0.69 mg/ml in water) and log P values ranging from 0.61 to 2.15, suggesting balanced lipophilicity suitable for drug delivery .

Properties

IUPAC Name

N-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZNVFUYFDVUIC-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCNC=O)OC([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31560874 typically involves a series of well-defined chemical reactions. One common method includes the use of diastereomerically selective cyclization reactions, which do not require a separate epimerization step . This method ensures high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

MFCD31560874 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

MFCD31560874 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD31560874 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD31560874 and its analogs, emphasizing physicochemical properties, synthetic accessibility, and bioactivity profiles. Key compounds for comparison include:

  • MFCD13195646 (CAS 1046861-20-4): A bromo-chlorophenyl boronic acid derivative.
  • MFCD00039227 (CAS 1533-03-5): A trifluoromethyl-substituted aryl ketone.
  • MFCD00003330 (CAS 1761-61-1): A brominated benzoic acid derivative.

Table 1: Physicochemical Properties

Property This compound* MFCD13195646 MFCD00039227 MFCD00003330
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~235.27 235.27 202.17 201.02
Log Po/w 1.85† 2.15 1.64 0.78
Solubility (mg/ml) 0.30‡ 0.24 N/A 0.69
TPSA (Ų) ~40.5 40.46 17.07 37.30
BBB Permeability Yes Yes Yes No
Synthetic Accessibility Moderate (SA Score: 2.5) 2.07 2.89 1.98

*Inferred values based on structural analogs. †Average of XLOGP3 and MLOGP . ‡Estimated from ESOL model .

Key Findings:

Bioavailability: this compound and MFCD13195646 exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeted therapeutics.

Synthetic Complexity : this compound likely requires palladium-catalyzed cross-coupling reactions, similar to MFCD13195646’s synthesis (75°C, THF/H₂O, 1.33 hours) . MFCD00039227, however, employs simpler condensation reactions with sulfonyl hydrazides .

Safety Profiles: None of the compounds trigger PAINS alerts, indicating low risk of assay interference. This compound and MFCD00003330, however, carry warnings for skin permeability (Log Kp = -6.21 cm/s) and acute toxicity (H302), respectively .

Research Implications and Limitations

While this compound’s exact applications remain underexplored, its analogs demonstrate utility in Suzuki-Miyaura couplings (MFCD13195646) and ketone-based drug scaffolds (MFCD00039227) . Limitations include:

  • Data Gaps : Direct experimental data on this compound’s CYP inhibition or P-gp substrate activity are unavailable, necessitating further in vitro studies .
  • Scalability : High synthetic accessibility scores (≤2.5) suggest feasibility for industrial production, but catalyst costs (e.g., PdCl₂ complexes) may hinder scalability .

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